UK-78282 monohydrochloride

Description

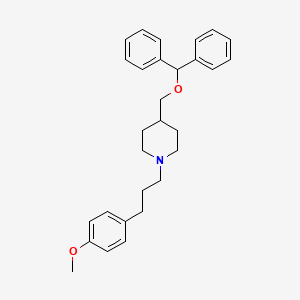

Structure

3D Structure

Properties

Molecular Formula |

C29H35NO2 |

|---|---|

Molecular Weight |

429.6 g/mol |

IUPAC Name |

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine |

InChI |

InChI=1S/C29H35NO2/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-7,10-17,25,29H,8-9,18-23H2,1H3 |

InChI Key |

WRTXEGOLODUQIE-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

4-(diphenylmethoxymethyl)-1-(3-(4-methoxyphenyl)propyl)piperidine UK 78282 |

Origin of Product |

United States |

Scaffold Hopping and Rigidification:the Observation That a Tropane Ring Can Successfully Replace the Piperidine Scaffold in Uk 78282 Suggests That Exploring Alternative, More Rigid Central Templates Can Be a Fruitful Design Strategy.researchgate.netrigidification Can Reduce the Entropic Penalty Upon Binding and Lock the Molecule in a Bioactive Conformation, Potentially Leading to Increased Potency and Selectivity.

By integrating these principles, medicinal chemists can guide the rational design of the next generation of potassium channel modulators, aiming for improved therapeutic profiles for the treatment of autoimmune diseases and other conditions where Kv1.3 channels play a pathological role. nih.govnih.gov

Structure Activity Relationship Sar Studies of Uk 78282 Monohydrochloride Analogs

Comparative Analysis of Related Chemical Structures (e.g., CP-190,325)

UK-78282 is a piperidine (B6355638) derivative that potently blocks the Kv1.3 voltage-gated potassium channel. nih.govacs.org Its chemical structure is characterized by a 4-(diphenylmethoxymethyl) group, also known as a benzhydryl moiety, and a 1-[3-(4-methoxyphenyl)propyl] substituent on the piperidine ring. nih.gov A closely related analog, CP-190,325, differs only in the substitution at the 4-position of the piperidine, featuring a benzylmethoxymethyl group instead of the bulkier benzhydryl group found in UK-78282. nih.gov

This seemingly minor structural difference has a significant impact on the compound's biological activity. Comparative studies have demonstrated that UK-78282 is a substantially more potent blocker of the Kv1.3 channel than CP-190,325. nih.gov Depending on the specific assay used (patch-clamp recording, 86Rb efflux, or 125I-ChTX binding), CP-190,325 is 5 to 12 times less potent than UK-78282. nih.gov This suggests that the larger, more sterically demanding benzhydryl group in UK-78282 is crucial for high-affinity binding to the channel. nih.govresearchgate.net The increased bulk of the diphenylmethoxymethyl substituent in UK-78282 is thought to contribute to its higher specificity for the Kv1.3 channel compared to other blockers.

| Compound | 4-Position Substituent | Relative Potency (Kv1.3 Blockade) | IC50 (Kv1.3) |

| UK-78282 | Diphenylmethoxymethyl | High | ~200 nM nih.govmedchemexpress.cn |

| CP-190,325 | Benzylmethoxymethyl | 5-12 fold lower than UK-78282 nih.gov | >1 µM |

| 4-(4'-Fluorobenzyl)piperidine | 4-Fluorobenzyl | Inactive | N/A |

This table provides a comparative overview of UK-78282 and its analogs, highlighting the impact of the 4-position substituent on Kv1.3 channel blocking activity.

Further analysis of simpler analogs, such as 4-(4'-Fluorobenzyl)piperidine, which lacks the critical methoxy (B1213986) groups for binding, shows a complete loss of activity as a Kv1.3 blocker. This underscores the importance of the specific arrangement and nature of the substituents on the piperidine core for effective channel interaction.

Identification of Key Pharmacophores for Potency and Selectivity

The structure-activity relationship studies of UK-78282 and its analogs have allowed for the identification of key pharmacophoric elements essential for potent and selective Kv1.3 channel blockade. A general pharmacophore model for small-molecule Kv1.3 blockers often includes two aromatic regions and a hydrogen bond acceptor. nih.gov The SAR of UK-78282 can be dissected by examining three primary regions of the molecule: the head group, the central template, and the tail. researchgate.netnih.gov

The Central Template: The piperidine ring serves as a central scaffold, and its integrity is important for maintaining activity. Replacing the piperidine with a piperazine (B1678402) or pyridine (B92270) ring leads to a loss of potency. researchgate.net However, a more rigid tropane (B1204802) ring is well-tolerated and maintains an activity level comparable to UK-78282, with an IC50 of 400 nM. researchgate.net This indicates that the specific conformation and orientation of the substituents enforced by the central ring are crucial for optimal interaction with the channel.

Design Principles for Novel Potassium Channel Modulators

The SAR studies of UK-78282 and other Kv1.3 inhibitors provide valuable principles for the design of novel and improved potassium channel modulators. A primary challenge in this field is achieving selectivity, particularly against other closely related potassium channels like Kv1.4, which UK-78282 also blocks. nih.gov

Synthetic and Analytical Methodologies in Uk 78282 Monohydrochloride Research

Research-Oriented Synthetic Routes to UK-78282 Monohydrochloride and Analogs

The synthesis of UK-78282 monohydrochloride, with the chemical name 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]-piperidine monohydrochloride, and its analogs is crucial for structure-activity relationship (SAR) studies and pharmacological investigation. nih.govsigmaaldrich.com Research-oriented synthesis focuses on creating the core piperidine (B6355638) structure and introducing specific substituents to modulate its activity as a potassium channel blocker. nih.gov

The general synthesis of piperidine derivatives often involves nucleophilic substitution or coupling reactions. Key considerations in these synthetic routes include the choice of solvent, such as dichloromethane (B109758) or ethers, to enhance solubility and reactivity, and the selection of a base, like triethylamine (B128534) or sodium hydroxide, to facilitate the reaction. Following the primary reaction, purification is a critical step to isolate the target compound with high purity. Common purification methods for UK-78282 and its analogs include recrystallization from solvents like ethanol (B145695) and column chromatography. nih.gov

A key area of synthetic exploration for this compound class has been the modification of three main regions: the head group, the central template, and the tail. nih.gov The diphenylmethoxymethyl group (benzhydryl head group) at the 4-position of the piperidine ring is considered essential for potent activity. nih.gov The synthesis of analogs helps to probe the steric and electronic requirements for high-affinity binding to its target ion channels.

One notable analog is CP-190,325, which features a benzylmethoxymethyl group instead of the diphenylmethoxymethyl group found in UK-78282. nih.gov The synthesis of this analog follows similar principles, but the replacement of the benzhydryl group with a simpler benzyl (B1604629) moiety results in a compound with reduced potency, highlighting the structural importance of the bulkier substituent for biological activity. nih.govnih.gov SAR studies have shown that replacing the ether oxygen in the head group with a carbon atom can lead to a marginal increase in activity. nih.gov

| Compound | Key Structural Feature | Synthetic Insight | Reference |

| UK-78282 | Diphenylmethoxymethyl (benzhydryl) head group | The benzhydryl group is crucial for high potency. Synthesis involves attaching this group to the piperidine core. | nih.gov |

| CP-190,325 | Benzylmethoxymethyl head group | Synthesized as an analog to probe SAR. The less bulky benzyl group leads to a ~10-fold reduction in activity compared to UK-78282. | nih.govnih.gov |

Advanced Chromatographic Techniques for Purity Assessment in Research (e.g., HPLC)

Ensuring the purity of UK-78282 monohydrochloride is paramount for obtaining reliable and reproducible results in research settings. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the standard for assessing the purity of this compound and its analogs. sigmaaldrich.comuni-ulm.de

Commercial suppliers of research-grade UK-78282 monohydrochloride specify a purity of ≥98% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com This level of purity is necessary to minimize the risk of confounding effects from impurities or byproducts during biological assays. For instance, in electrophysiological studies, compounds are typically required to be >98% pure. uni-ulm.de

Reverse-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov This technique typically uses a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. For related piperidine derivatives, a mobile phase consisting of a methanol/water mixture (e.g., 70:30) has been used effectively. Detection is often carried out using a UV detector, for example, at a wavelength of 254 nm. The retention time and the symmetry of the peak in the resulting chromatogram are key indicators of the compound's homogeneity. In addition to HPLC, quality control protocols for research compounds often include HPLC-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) to confirm both purity and structural identity. plos.orgusbio.net

Thin-Layer Chromatography (TLC) can also be used as a complementary, rapid technique to monitor the progress of synthesis and purification. core.ac.uk For related compounds, silica (B1680970) gel-G plates are used as the stationary phase with a mobile phase such as an ethyl acetate (B1210297) and hexane (B92381) mixture. core.ac.uk

| Technique | Typical Application | Key Parameters | Purity Standard | Reference |

| HPLC | Quantitative purity assessment | Column: C18; Mobile Phase: Methanol/Water; Detection: UV | ≥98% | sigmaaldrich.comsigmaaldrich.com |

| HPLC-MS | Purity and identity confirmation | Provides mass-to-charge ratio data alongside chromatographic separation. | Confirms molecular weight of the main peak. | plos.org |

| TLC | Qualitative monitoring of reactions and purification | Stationary Phase: Silica Gel-G; Mobile Phase: Ethyl acetate/Hexane | Ensures separation of product from starting materials. | core.ac.uk |

Advanced Research Applications and Future Directions for Uk 78282 Monohydrochloride

Utility as a Research Tool in Ion Channel Biology

UK-78282 monohydrochloride is a valuable research tool for investigating the biology of voltage-gated potassium channels, particularly Kv1.3. nih.govnih.gov These channels are crucial for regulating the membrane potential and are found in various cells of the immune system, including T lymphocytes, B lymphocytes, macrophages, and natural killer cells. queens.org The function of Kv1.3 channels includes stabilizing the resting membrane potential and shaping changes in membrane potential after antigen stimulation, which in turn affects calcium signaling. queens.org

The utility of UK-78282 in this field stems from its specific mechanism of action. It is a potent blocker of the Kv1.3 channel, exhibiting a use-dependent blocking mechanism. nih.govnih.gov Research has demonstrated that UK-78282 preferentially binds to and blocks the C-type inactivated state of the channel. nih.govnih.govqueens.org This state-dependent interaction provides a sophisticated means for researchers to probe the gating mechanisms of Kv1.3.

Several key experimental findings underscore its utility:

Voltage-Dependence: The blocking effect of UK-78282 is enhanced when the cell membrane is held at a more depolarized potential (e.g., -50 mV versus -80 mV), which increases the proportion of channels in the inactivated state. nih.govnih.gov

Modulation by External Ions: Increasing the concentration of external potassium ions, which is known to decrease the rate of C-type inactivation, reduces the sensitivity of the Kv1.3 channel to UK-78282. nih.govnih.gov

Mutational Analysis: Studies using Kv1.3 channels with mutations that alter the rate of C-type inactivation have shown a direct correlation between the inactivation time constant (τh) and the IC50 value for UK-78282. nih.govnih.gov

These characteristics make UK-78282 an excellent tool for dissecting the structural and functional aspects of ion channel inactivation, a fundamental process in cellular electrophysiology. queens.org Its selectivity for Kv1.3 over many other potassium channels, with the notable exception of the closely related Kv1.4, further enhances its value in isolating the specific contributions of Kv1.3 to cellular functions like T-cell activation. nih.govrndsystems.com

| Channel | IC50 Value | Cell Type/System |

|---|---|---|

| Kv1.3 | ~200 nM / 0.28 µM | T lymphocytes |

| Kv1.4 | 0.17 µM | Expressed in heart and brain |

Potential for Target Validation in Drug Discovery Programs

Target validation is a critical initial step in drug discovery, aimed at demonstrating that modulating a specific biological target can produce a therapeutic benefit. sygnaturediscovery.comnih.gov UK-78282 monohydrochloride serves as a powerful pharmacological tool for the validation of the Kv1.3 potassium channel as a therapeutic target, particularly for autoimmune diseases and other conditions involving the immune system. queens.orgicr.ac.uk

The expression of Kv1.3 channels primarily in immune cells makes them an attractive target for immunomodulation. queens.orgsigmaaldrich.com By potently and selectively blocking Kv1.3, UK-78282 allows researchers to simulate the effects of a potential therapeutic agent directed against this channel. The compound's ability to suppress human T-lymphocyte activation and mitogenesis in vitro provides strong evidence for the role of Kv1.3 in the immune response. nih.govnih.govrndsystems.com This suppression of T-cell function validates Kv1.3 as a target for developing immunosuppressive drugs. nih.govrndsystems.com

The process of using a 'tool' molecule like UK-78282 is central to target validation. sygnaturediscovery.com It helps to establish a clear link between the molecular action (channel blocking) and the cellular or physiological outcome (inhibition of T-cell activation). nih.govsygnaturediscovery.com This reduces the risk of failure in later stages of drug development by building confidence that the chosen biological target is indeed relevant to the disease pathophysiology. sygnaturediscovery.com The well-defined mechanism of UK-78282, specifically its state-dependent binding, offers further refinement in understanding how target modulation can be optimized for therapeutic effect. nih.govnih.gov

Computational Modeling and In Silico Studies of UK-78282 Monohydrochloride-Channel Interactions

Computational modeling and in silico studies are increasingly vital in modern drug discovery for understanding drug-target interactions at a molecular level. unizar.es For UK-78282, such studies hold significant potential for elucidating the precise nature of its binding to the Kv1.3 channel.

Experimental evidence from competition assays suggests that UK-78282 binds to residues located on the inner surface of the channel pore. nih.govnih.govmedchemexpress.com This binding site appears to overlap with that of verapamil, another known channel blocker. nih.govnih.govmedchemexpress.com However, its action is not competed by internal tetraethylammonium (B1195904) or the external toxin charybdotoxin. nih.gov This information provides a crucial starting point for computational approaches like molecular docking and molecular dynamics (MD) simulations. unizar.es

Potential in silico research directions include:

Docking Studies: To predict the binding pose of UK-78282 within the inner pore of the Kv1.3 channel. This can help identify key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the UK-78282-channel complex over time. unizar.es These simulations can validate the stability of the predicted binding pose and provide insights into how the compound stabilizes the C-type inactivated state of the channel.

Structure-Activity Relationship (SAR) Analysis: To computationally model derivatives of UK-78282, such as the less potent analog CP-190,325, to understand the structural determinants of its high potency and selectivity. nih.govnih.gov This can guide the design of new, potentially more effective or selective, Kv1.3 inhibitors.

By combining experimental data with computational modeling, a detailed, atomic-level understanding of the UK-78282-Kv1.3 interaction can be achieved, which is invaluable for rational drug design. unizar.escore.ac.uk

Development of Derivatized Probes for Imaging or Affinity Studies

To further explore the role and localization of Kv1.3 channels, derivatized versions of UK-78282 could be developed as chemical probes. These probes are created by attaching a functional tag—such as a fluorophore for imaging or a biotin (B1667282) molecule for affinity purification—to the parent compound.

The development of such probes would enable several advanced research applications:

Fluorescent Probes: A fluorescently labeled UK-78282 derivative could be used in techniques like fluorescence microscopy or flow cytometry to visualize the subcellular localization of Kv1.3 channels in different cell types and under various physiological conditions. This would provide spatial and temporal information that is difficult to obtain with electrophysiology alone.

Affinity-Based Probes: A biotinylated or otherwise tagged version of UK-78282 could be used for affinity chromatography or pull-down assays. nih.gov These experiments would allow for the isolation and identification of Kv1.3 channels and their associated binding partners from cell lysates. This could uncover novel regulatory proteins and signaling complexes associated with the channel, providing deeper insights into its biological function.

Radiolabeled Probes: Similar to the use of the radioiodinated toxin 125I-ChTX in binding assays, a radiolabeled UK-78282 could be developed for quantitative binding studies to determine channel density in various tissues or to screen for competing compounds with high throughput. nih.gov

Q & A

Q. What experimental approaches are recommended to confirm the selective inhibition of Kvby UK-78282 monohydrochloride in immune cell studies?

- Methodological Answer:

To validate Kv1.3 selectivity, combine patch-clamp electrophysiology on transfected HEK293 cells expressing Kv1.3, Kv1.4, and other Kv family channels (e.g., Kv1.1, Kv1.2). Use concentration-response curves to determine IC50 values and compare selectivity ratios. Include positive controls (e.g., ShK toxin for Kv1.3) and negative controls (untreated cells) .

Q. How should UK-78282 monohydrochloride be formulated for in vitro studies to ensure solubility and stability?

Q. What are the key pharmacological parameters of UK-78282 monohydrochloride, and how should they inform dose selection?

- Methodological Answer:

Reported IC50 values: 200 nM for Kv1.3, weaker activity for Kv1.4 (IC50 not quantified). For T cell suppression assays, use 1–10 µM. Adjust doses based on cell type (e.g., effector memory T cells require lower concentrations due to higher Kv1.3 expression) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on UK-78282’s dual inhibition of Kvand Kvin neuronal vs. immune cells?

- Methodological Answer:

- Step 1: Perform co-expression studies in heterologous systems (e.g., Xenopus oocytes) to isolate Kv1.3/Kv1.4 currents using specific voltage protocols (e.g., depolarizing steps for Kv1.3; inactivation kinetics for Kv1.4) .

- Step 2: Use siRNA knockdown of Kv1.4 in neuronal models to isolate Kv1.3-specific effects. Compare results to immune cells lacking Kv1.4 .

- Data Interpretation: Contradictions may arise from cell-specific auxiliary subunits or post-translational modifications affecting drug-channel interactions .

Q. What strategies optimize the use of UK-78282 monohydrochloride in studying Kv1.4’s role in CNS disorders, given the lack of selective inhibitors?

- Methodological Answer:

- Experimental Design: Combine UK-78282 with Kv1.3-specific blockers (e.g., PAP-1) in hippocampal slice recordings. Subtract Kv1.3-mediated currents to isolate Kv1.4 contributions to action potential repolarization .

- Validation: Cross-validate findings with Kv1.4 knockout models or dominant-negative constructs .

Q. How should researchers address discrepancies in reported IC50 values for Kvinhibition across studies?

- Methodological Answer:

Q. What methodological safeguards are critical when extrapolating in vitro findings of UK-78282 to in vivo neuroimmunology models?

- Methodological Answer:

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when studying UK-78282’s effects on T cell activation?

- Methodological Answer:

- Standardized Metrics: Quantify IL-2 secretion (ELISA) and CD25 surface expression (flow cytometry) as activation markers.

- Blinding: Use blinded operators for data collection and analysis to reduce bias .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Kvinhibition assays?

- Methodological Answer:

Fit data to a Hill equation: , where = Hill coefficient. Use nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals. Report and residual plots to assess goodness-of-fit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.